REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([F:10])[CH:3]=1.[OH-:11].[K+].[OH2:13]>>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:13])=[O:11])=[C:4]([F:10])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
industrial methylated spirit
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.154 mol | |
AMOUNT: MASS | 23.94 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |